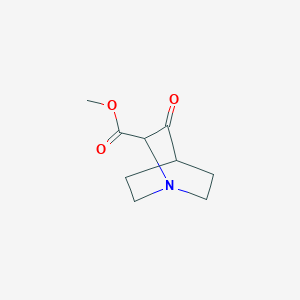

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could potentially involve the use of Tetrahydropyran (THP) rings, which are important motifs in natural products and medicinal chemistry programs . Several reviews on the synthesis of THP rings have been reported .Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) could be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine” could be analyzed based on typical retrosynthetic disconnections . General mechanistic and stereochemical considerations for each disconnection are included .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Aryloxy-6-bromo derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of bromo-substituted benzylamine derivatives in the development of new antibacterial agents (Prasad et al., 2006).

- A practical synthesis method for an orally active CCR5 antagonist, showcasing the relevance of tetrahydropyran-4-ylmethoxy benzylamine derivatives in therapeutic applications, particularly in the context of HIV-1 infection (Ikemoto et al., 2005).

- The synthesis of ring-substituted tetrahydropyran and tetrahydrofuran purine derivatives has been explored, with implications for improving specific biological functions, such as cytokinin activity in plant micropropagation (Szüčová et al., 2009).

Application in Drug Development and Biological Studies

- The diastereoselective synthesis of tetrahydropyranones via Prins cyclization, demonstrating the utility of bromo-substituted compounds in the synthesis of novel anticancer compounds (Bora et al., 2023).

- Studies on the synthesis of zinc phthalocyanine derivatives, which have high singlet oxygen quantum yields, highlight the potential of bromo-substituted benzylamine derivatives in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Safety And Hazards

Eigenschaften

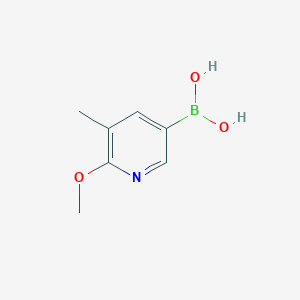

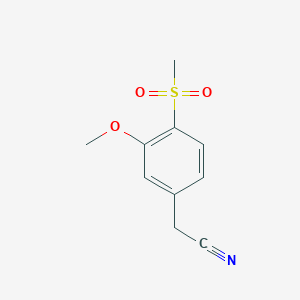

IUPAC Name |

[3-bromo-4-(oxan-4-ylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-7-11(8-15)1-2-13(12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,8-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIJGTOCAZCRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=C(C=C2)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(tetrahydropyran-4-ylmethoxy)benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)

![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)

![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)